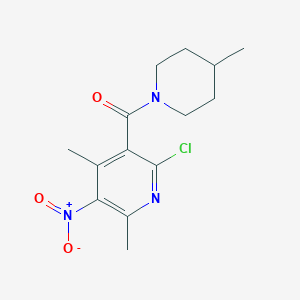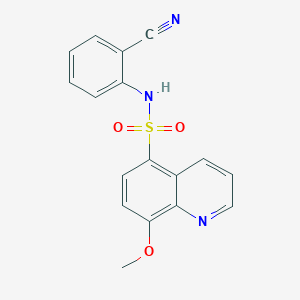![molecular formula C11H11ClN4O2 B11485013 ethyl [5-(3-chlorophenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B11485013.png)
ethyl [5-(3-chlorophenyl)-2H-tetrazol-2-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This compound, in particular, has a unique structure that includes a chlorophenyl group and an ethyl acetate moiety, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE typically involves the reaction of 3-chlorobenzyl chloride with sodium azide to form 3-chlorobenzyl azide. This intermediate is then subjected to a cyclization reaction in the presence of a suitable catalyst to form the tetrazole ring. The final step involves the esterification of the tetrazole derivative with ethyl acetate under acidic conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of ETHYL 2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
ETHYL 2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of ETHYL 2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ETHYL 2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE: Similar structure but with a different position of the chlorine atom.
METHYL 2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
ETHYL 2-[5-(3-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETATE is unique due to its specific substitution pattern and the presence of both a chlorophenyl group and an ethyl acetate moiety. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
ethyl 2-[5-(3-chlorophenyl)tetrazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-2-18-10(17)7-16-14-11(13-15-16)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUQPGSTCWKRRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1N=C(N=N1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 8-chloro-2-[(2-chlorobenzoyl)amino]-1-oxo-1H-pyrido[2,1-b][1,3]benzoxazole-4-carboxylate](/img/structure/B11484931.png)
![5-(Prop-2-en-1-yl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione](/img/structure/B11484937.png)
![2-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11484944.png)
![N-(4-chlorobenzyl)-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B11484951.png)
![6-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-methoxyphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11484965.png)
![ethyl N-[(2-chlorophenyl)carbonyl]-3,3,3-trifluoro-2-[(4-methoxyphenyl)amino]alaninate](/img/structure/B11484975.png)

![5-[(4-Bromophenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B11484984.png)

![2-Amino-5'-methyl-2'-oxo-4,4-bis({[(propan-2-ylidene)amino]oxy})-1',2'-dihydro-3-azaspiro[bicyclo[3.1.0]hexane-6,3'-indol]-2-ene-1,5-dicarbonitrile](/img/structure/B11485001.png)
![5-Oxo-3-phenyl-7-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11485006.png)
![2-(1,3-benzodioxol-5-yl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B11485014.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-prop-2-en-1-ylthiourea](/img/structure/B11485022.png)
![N-{2-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B11485030.png)
